3-[2-(2-CHLOROPHENOXY)PROPANAMIDO]BENZOIC ACID
Overview
Description
3-[2-(2-Chlorophenoxy)propanamido]benzoic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorophenoxy group and a propanamido group attached to a benzoic acid core. It has garnered attention for its potential as an inhibitor in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-chlorophenoxy)propanamido]benzoic acid typically involves a multi-step process. One common method starts with the esterification of 2-chlorophenol with 2-bromopropanoic acid to form 2-(2-chlorophenoxy)propanoic acid. This intermediate is then reacted with 3-aminobenzoic acid under amidation conditions to yield the final product. The reaction conditions often include the use of catalysts such as trimethylaluminum and solvents like dimethyl sulfoxide to facilitate the reactions .
Industrial Production Methods
For large-scale industrial production, the synthesis route is optimized to improve yield and efficiency. The process involves precise control of reaction parameters, including temperature, pressure, and the concentration of reactants. Recrystallization and drying steps are employed to purify the final product, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Chlorophenoxy)propanamido]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the benzoic acid moiety.
Amidation and Esterification: The amide and ester functional groups can be modified through amidation and esterification reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
3-[2-(2-Chlorophenoxy)propanamido]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(2-chlorophenoxy)propanamido]benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit TMEM206-mediated currents, which are involved in acid-induced cell death in certain cell types . The compound binds to the TMEM206 channel, blocking the flow of chloride ions and thereby modulating cellular responses to acidic environments.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: Another inhibitor of TMEM206 with similar structural features.
4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid: Shares the chlorophenoxy group but has a different aromatic substitution pattern.
4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid: Contains additional methyl and chloro substitutions.
Uniqueness
3-[2-(2-Chlorophenoxy)propanamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit TMEM206-mediated currents at low pH makes it a valuable tool in research focused on acid-induced cellular processes .
Properties
IUPAC Name |
3-[2-(2-chlorophenoxy)propanoylamino]benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-10(22-14-8-3-2-7-13(14)17)15(19)18-12-6-4-5-11(9-12)16(20)21/h2-10H,1H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICRLLUGIDJHIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(=O)O)OC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.